molecular formula C9H8F3NO3 B1341891 2-Methoxy-4-(trifluoromethoxy)benzamide CAS No. 886500-76-1

2-Methoxy-4-(trifluoromethoxy)benzamide

Cat. No.: B1341891
CAS No.: 886500-76-1
M. Wt: 235.16 g/mol
InChI Key: UXQJWZLSVMXFLP-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethoxy)benzamide (CAS 886500-76-1) is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research. This benzamide derivative features a methoxy group and a trifluoromethoxy substituent on its aromatic ring, a combination known to enhance key physicochemical properties such as metabolic stability and membrane permeability, making it a valuable scaffold for drug discovery . While specific biological data for this exact compound is limited in the public domain, its core structure is highly relevant for investigating key therapeutic targets. Research on closely related fluorinated benzamides and enaminones has identified them as potent T-type calcium channel (Cav3) blockers, which is a prominent target for developing novel anticonvulsant therapies, particularly for drug-resistant epilepsy . Furthermore, structural analogs incorporating the benzamide pharmacophore have demonstrated significant inhibitory potential against enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II), highlighting its utility in research for neurodegenerative conditions such as Alzheimer's disease . This product is intended for use as a reference standard or a synthetic intermediate in the discovery and development of new bioactive molecules. Please be advised: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQJWZLSVMXFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280462
Record name 2-Methoxy-4-(trifluoromethoxy)benzamide
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Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-76-1
Record name 2-Methoxy-4-(trifluoromethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 4 Trifluoromethoxy Benzamide and Its Derivatives

Established Synthetic Pathways for the 2-Methoxy-4-(trifluoromethoxy)benzamide Core Structure

The primary and most direct route to this compound involves the amidation of its corresponding carboxylic acid precursor, 2-Methoxy-4-(trifluoromethoxy)benzoic acid. This precursor is commercially available, providing a convenient entry point for the synthesis of the target benzamide (B126). The conversion of the carboxylic acid to the primary amide can be achieved through several well-established methodologies.

Conversion of Carboxylic Acid Precursors to Benzamide Scaffolds

A common and efficient method for the synthesis of benzamides from their corresponding benzoic acids is the activation of the carboxylic acid moiety, followed by reaction with an amine source. One of the most prevalent activation strategies is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by ammonia (B1221849) or an ammonium (B1175870) salt to furnish the desired benzamide.

For instance, a general procedure for the synthesis of 2-(trihalomethyl)benzamides involves the reaction of the corresponding 2-(trihalomethyl)benzoyl chloride with ammonia gas or aqueous ammonium hydroxide. google.com This methodology can be directly applied to the synthesis of this compound from 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride.

Alternatively, direct amidation of the carboxylic acid can be accomplished using various coupling agents. These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

A general protocol for direct amide formation from unactivated carboxylic acids and amines has been reported, which could be adapted for the synthesis of the target compound. rsc.org This approach offers a milder alternative to the acyl chloride method and may be preferable when sensitive functional groups are present in the molecule.

Optimization of Reaction Conditions for Amidation

The efficiency of the amidation reaction can be significantly influenced by the choice of solvent, temperature, and base. A patent for the preparation of 2-(trihalomethyl)benzamide describes carrying out the reaction of the acyl chloride with ammonia in a solvent such as isopropanol (B130326) at temperatures ranging from -10°C to 0°C. google.com The use of a non-protic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) is also common in amidation reactions.

When using coupling agents, the choice of solvent is typically a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature is often maintained at room temperature, although gentle heating may be required in some cases to drive the reaction to completion. The addition of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is often necessary to neutralize any acidic byproducts and facilitate the reaction.

Method Activating/Coupling Agent Amine Source Typical Solvents General Reaction Conditions
Acyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Ammonia (gas or aqueous)Dichloromethane, Tetrahydrofuran, Isopropanol0°C to room temperature
Direct CouplingEDC/HOBt, DCCAmmonia or Ammonium saltDimethylformamide, DichloromethaneRoom temperature

Strategies for Derivatization and Analog Synthesis of this compound

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. Derivatization can be achieved by introducing substituents at various positions on the aromatic ring or on the amide nitrogen, as well as by transforming the existing functional groups.

Introduction of Substituents for Enhanced Molecular Diversity

The synthesis of N-substituted benzamide derivatives is a common strategy to explore the chemical space around a core scaffold. nih.govnih.gov This can be readily achieved by reacting the activated 2-Methoxy-4-(trifluoromethoxy)benzoic acid (e.g., the acyl chloride) with a primary or secondary amine instead of ammonia. This approach allows for the introduction of a wide variety of alkyl, aryl, and heterocyclic moieties at the amide nitrogen.

Furthermore, substituents can be introduced onto the aromatic ring of the benzamide. This often requires starting from a differently substituted benzoic acid precursor. For instance, the synthesis of substituted benzimidazoles often begins with substituted benzamides. nih.gov

Functional Group Transformations within the this compound Framework

The methoxy (B1213986) and trifluoromethoxy groups on the aromatic ring, as well as the amide functionality itself, can be subjected to various chemical transformations to generate analogs. For example, the methoxy group could potentially be demethylated to a hydroxyl group, which can then be further functionalized. The trifluoromethoxy group is generally stable to many reaction conditions, which is an advantageous feature in synthetic design. nih.gov

The primary amide of this compound can serve as a handle for further modifications. For example, it can be dehydrated to the corresponding nitrile.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound can be achieved through several stereoselective strategies, particularly when introducing a chiral substituent on the amide nitrogen or when dealing with atropisomerism.

One common approach is the use of chiral resolving agents. wikipedia.orglibretexts.org If a racemic chiral amine is used to synthesize an N-substituted derivative, the resulting mixture of diastereomers can often be separated by chromatography or crystallization. Alternatively, a racemic carboxylic acid can be resolved by forming diastereomeric salts with a chiral amine. libretexts.org For instance, (R)-1-phenylethylamine is a commonly used chiral resolving agent for acidic compounds. nih.gov

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. This can involve the use of a chiral auxiliary, a chiral catalyst, or a chiral starting material. For example, the asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines has been achieved with high diastereoselectivity. rsc.org While not directly applied to the target compound, these principles of asymmetric synthesis can be adapted for the preparation of chiral derivatives of this compound.

Strategy Description Example Approach
Chiral Resolution Separation of a racemic mixture of chiral N-substituted benzamide derivatives.Formation of diastereomeric salts with a chiral acid or base, followed by separation. wikipedia.orglibretexts.org
Asymmetric Synthesis Direct synthesis of a single enantiomer of a chiral analog.Use of a chiral amine in the amidation step, or employing a chiral catalyst for a subsequent transformation. rsc.org

Advanced Synthetic Methodologies for this compound Analogs

The construction of analogs of this compound often requires the use of modern synthetic organic chemistry techniques, particularly for the introduction of diverse functional groups and heterocyclic moieties.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of complex molecules. In the context of this compound analogs, these reactions are instrumental in coupling the benzamide core with pyrazine (B50134) rings.

A notable application of this methodology is in the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives. sielc.com In this approach, a key step involves a palladium-catalyzed amination reaction to form a new C-N bond, attaching an amine-containing reagent to a 6-chloropyrazine moiety. This reaction demonstrates the versatility of palladium catalysis in constructing elaborate molecular scaffolds.

The Buchwald-Hartwig amination is a specific type of palladium-catalyzed cross-coupling that has been successfully applied to pyrazine systems. For instance, the reaction of 2-chloro-5-trifluoromethoxypyrazine with various amines in the presence of a palladium catalyst and a suitable ligand affords the corresponding aminated pyrazine derivatives. nih.gov This reaction is highly efficient for creating C-N bonds with heterocyclic compounds.

Table 1: Examples of Palladium-Catalyzed Reactions for Pyrazine Derivatives

Reactants Catalyst System Product Type Reference
6-chloropyrazine derivative and various amines Palladium catalyst N-aryl pyrazine derivatives sielc.com

The synthesis of complex benzamide scaffolds, such as those incorporating pyrazine ether linkages, typically involves a multi-step reaction sequence. A representative synthesis starts with a commercially available precursor, which is sequentially modified to build the final complex molecule.

Table 2: Key Steps in a Multi-Step Synthesis of a Complex Benzamide Scaffold sielc.com

Step Starting Material Reagents Intermediate/Product
1 4-(trifluoromethoxy)benzoic acid 2-aminoethanol, coupling agents (EDC·HCl, HOBt), DIPEA N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide
2 N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide 2,6-dichloropyrazine, NaH N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide

Analytical Characterization Techniques in Synthetic Confirmation

Following the synthesis of this compound and its derivatives, rigorous analytical characterization is essential to confirm the chemical structure and assess the purity of the synthesized compounds.

A combination of spectroscopic techniques is employed for the unambiguous structural determination of benzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, their connectivity, and the number of protons in a given environment. ¹³C NMR reveals the number and types of carbon atoms in the molecule. These techniques were instrumental in confirming the structures of the synthesized N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. sielc.com

Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity. sielc.com For instance, in the characterization of 2-chloro-5-(trichloromethoxy)pyrazine, a precursor to trifluoromethoxy pyrazines, GC-MS was used to identify the molecular ion peak and its isotopic pattern, confirming the presence of four chlorine atoms. nih.gov

Chromatographic techniques are indispensable for determining the purity of synthesized compounds and for separating them from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the purity assessment of organic compounds. A reverse-phase HPLC method can be employed for the analysis of benzamide derivatives. sielc.com In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases, and they are detected by a UV detector as they elute from the column. The purity of the compound is determined by the relative area of its peak in the chromatogram.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of the products. A sample is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber containing a suitable mobile phase. The separated components are visualized, often under UV light, and their retention factors (Rf) are calculated.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide
4-(Trifluoromethoxy)benzoic acid
2-Aminoethanol
N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide
2,6-Dichloropyrazine
N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide
2-Chloro-5-trifluoromethoxypyrazine
2-Chloro-5-(trichloromethoxy)pyrazine
N,N-Diisopropylethylamine (DIPEA)
1-Hydroxybenzotriazole (HOBt)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

Structure Activity Relationship Sar Studies of 2 Methoxy 4 Trifluoromethoxy Benzamide and Its Analogs

Influence of the Trifluoromethoxy Group on Molecular Interactions and Activity

The trifluoromethoxy (-OCF₃) group is a unique substituent in medicinal chemistry, imparting a range of desirable properties to a molecule. bohrium.comresearchgate.netnih.gov Its influence on 2-Methoxy-4-(trifluoromethoxy)benzamide and related analogs is multifaceted, affecting everything from how the molecule traverses biological membranes to its stability within the body.

Impact on Lipophilicity and Membrane Permeability

Lipophilicity, or the "fat-loving" nature of a molecule, is a key determinant of its ability to cross cell membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of +1.04. researchgate.net This high lipophilicity can enhance the absorption and distribution of a compound.

Table 1: Hansch Lipophilicity Parameters (π) of Common Substituents

Substituent Hansch π Value
-H 0.00
-CH₃ +0.56
-Cl +0.71
-CF₃ +0.88 mdpi.com
-OCF₃ +1.04 researchgate.net

Role in Modulating Metabolic Stability and Pharmacological Properties

The electronic properties of the trifluoromethoxy group also play a significant role. It is a strong electron-withdrawing group, which can influence the reactivity and binding interactions of the parent molecule. researchgate.net This can lead to improved potency and selectivity for its biological target. mdpi.com

Effects on Binding Affinity to Biological Targets

The trifluoromethoxy group can significantly influence how a molecule binds to its biological target. Its size and electronic nature can lead to enhanced hydrophobic interactions and improved electrostatic interactions with the target protein. mdpi.com The high electronegativity of the fluorine atoms can contribute to stronger hydrogen bonding and other non-covalent interactions, which are critical for high-affinity binding. researchgate.net

In some cases, the trifluoromethoxy group can act as a bioisostere for other groups, meaning it can replace another group without significantly altering the biological activity. For example, it can sometimes mimic the properties of a chlorine atom. mdpi.com The larger size of the trifluoromethoxy group compared to a methyl group can also lead to increased affinity and selectivity by promoting better hydrophobic interactions within the binding pocket of a target. mdpi.com

Role of the Methoxy (B1213986) Group in Binding Affinity and Selectivity

The methoxy (-OCH₃) group, while seemingly simple, plays a crucial role in the binding affinity and selectivity of many compounds, including benzamide (B126) derivatives.

Positional Isomerism Effects on Biological Activity of Benzamide Derivatives

The position of the methoxy group on the benzamide ring can have a profound impact on the compound's biological activity. Studies on benzamide-isoquinoline derivatives have shown that an electron-donating methoxy group, particularly at the para-position, can dramatically improve the selectivity for certain receptors. nih.govnih.gov This highlights the sensitivity of the binding pocket to the precise placement of substituents.

For example, in a series of antibacterial molecules, positional isomerism (ortho, meta, and para) of a substituent strongly influenced both the antibacterial activity and the toxicity of the compounds. rsc.org The ortho isomer, in this case, demonstrated more selective activity towards bacterial membranes over mammalian membranes. rsc.org This demonstrates that even subtle changes in the position of a functional group like a methoxy group can lead to significant differences in the pharmacological profile of a compound. rsc.org

Benzamide Core Scaffold Modifications and Their Pharmacological Impact

Modifications to the central benzamide scaffold are a cornerstone of medicinal chemistry efforts to optimize drug candidates. These changes can fundamentally alter a molecule's size, shape, flexibility, and electronic distribution, thereby influencing its interaction with biological targets.

Substituent Effects on Biological Potency and Efficacy

The nature and position of substituents on the benzamide ring are critical determinants of biological activity. The introduction of different functional groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Research into benzamide analogs has shown that both electron-donating and electron-accepting groups can be important for activity, though their impact varies depending on the specific biological target. For instance, in one study on benzamide derivatives as potential SARS-CoV protease inhibitors, the addition of an amino group to the benzamide ring increased inhibitory capacity, regardless of its position (meta or para). nih.gov However, further derivatization of this amino group with larger substituents like dimethylamino or carbamate (B1207046) led to reduced activity, suggesting a steric limitation at the binding site. nih.gov Similarly, replacing the phenyl ring of the benzamide with bulky aliphatic or diphenylmethane (B89790) groups resulted in inactive compounds, whereas a bioisosteric replacement with a thiophene (B33073) ring was well-tolerated. nih.gov

The position of substituents is also a key factor. Studies on novel benzamide derivatives have indicated that the substitution pattern markedly influences inhibitory activity and selectivity. researchgate.net For example, para-substituted analogs have shown the highest activity in some series of antiplasmodial compounds. mdpi.comresearchgate.net

Table 1: Impact of Benzamide Ring Substituents on Biological Activity
Substituent Type/PositionGeneral Effect on Potency/EfficacyExample/Observation
Amino Group AdditionIncreasedAddition of an amino group to the benzamide moiety enhanced inhibitory capacity against SARS-CoV protease. nih.gov
Bulky/Steric GroupsDecreased / InactiveReplacing the phenyl ring with large aliphatic or diphenylmethane groups led to a loss of activity. nih.gov
Positional Isomers (para vs. meta)Variable (Often Enhanced)Para-substituted piperazinyl derivatives showed higher antiplasmodial activity than meta-substituted analogs. mdpi.com
Bioisosteric ReplacementTolerated / MaintainedSubstitution of a benzene (B151609) ring with a thiophene ring resulted in only a minor decrease in inhibition. nih.gov
Electronic Effects (Donating vs. Withdrawing)Target-DependentBoth methoxy (donating) and fluorine (withdrawing) groups showed similar effects on antitubercular activity in one series. acs.org

Stereochemical Considerations in the Biological Activity of Benzamide Analogs

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit significant differences in potency, efficacy, and toxicity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer or diastereomer of a drug molecule.

For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov The spatial arrangement of atoms can affect not only the binding affinity to a target but also the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, stereospecific uptake by transport proteins can lead to enhanced biological activity for one isomer over others. nih.gov

In studies of nature-inspired compounds and their derivatives, it has been shown that only isomers with a specific, "natural" stereochemistry display significant biological activity. nih.gov This highlights that stereoselective uptake or target recognition processes can be crucial. Molecular modeling studies have further elucidated the structural and stereochemical requirements for efficient interaction with biological targets, where specific isomers achieve a more favorable binding orientation, leading to enhanced activity. nih.gov While specific stereochemical studies on this compound are not widely reported, the principles derived from analogs underscore the importance of controlling chirality during drug design and development to optimize pharmacological outcomes.

Comparative SAR with Related Fluorinated Benzamide Derivatives

The introduction of fluorine or fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group in this compound, is a common strategy in medicinal chemistry to enhance a drug's properties. researchgate.net Fluorination can influence lipophilicity, metabolic stability, and binding affinity. researchgate.netsci-hub.st

Analysis of Structural Features Enhancing or Diminishing Biological Activity

Comparing the SAR of different fluorinated benzamides provides valuable insights into the structural features that govern their activity. The trifluoromethoxy group, for example, is known to be highly lipophilic and can increase a molecule's ability to cross cell membranes. researchgate.net

In a study of (1,3,4-oxadiazol-2-yl)benzamides, compounds containing trifluoromethoxy (OCF3) and trifluoromethylsulfonyl (SO2CF3) groups were found to be bacteriostatic, while those with trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) were bactericidal, demonstrating potent activity against drug-resistant bacteria. rsc.org This indicates that the nature of the fluoroalkyl group can dramatically alter the mechanism of action and potency.

The position of fluorination is also critical. In a series of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy substituent was found to be favorable for activity. mdpi.com Replacing this group with a non-fluorinated phenoxy group decreased activity, while replacing it with just a hydrogen atom led to a significant loss of potency. mdpi.comresearchgate.net This highlights the beneficial role of the fluorine atom in that specific position, which could be due to enhanced binding interactions or improved physicochemical properties.

Furthermore, SAR studies on TRPV1 antagonists showed that phenyl C-region derivatives, including those with a 4-(trifluoromethyl)benzyl group, exhibited better antagonism than their corresponding pyridine (B92270) surrogates. nih.govnih.gov This suggests that the fluorinated aromatic ring system is a key contributor to the biological activity in that series.

Table 2: Comparative Activity of Fluorinated Benzamide Analogs
Structural FeatureImpact on Biological ActivityExample Series / Finding
Trifluoromethoxy (-OCF3) GroupEnhances PotencyOCF3-containing (1,3,4-oxadiazol-2-yl)benzamides showed potent bacteriostatic activity against MRSA. rsc.org
Trifluoromethyl (-CF3) GroupEnhances Potency4-(Trifluoromethyl)benzyl derivatives were potent TRPV1 antagonists. nih.govnih.gov
Single Fluorine AtomFavorable for ActivityA 4-fluorophenoxy substituent improved antiplasmodial activity compared to a non-fluorinated phenoxy group. mdpi.com
Removal of FluorineDiminishes ActivityReplacing a 4-fluorophenoxy moiety with hydrogen led to a significant drop in antiplasmodial potency. mdpi.com
Nature of Fluoroalkyl GroupAlters Mechanism-OCF3 and -SO2CF3 groups conferred bacteriostatic properties, while -SCF3 and -SF5 groups led to bactericidal activity. rsc.org

Investigation of Biological Activities and Molecular Mechanisms of 2 Methoxy 4 Trifluoromethoxy Benzamide

Identification and Characterization of Biological Targets

The biological effects of a compound are intrinsically linked to its interactions with specific molecular targets within a biological system. For 2-Methoxy-4-(trifluoromethoxy)benzamide, the presence of a trifluoromethoxy group is known to enhance lipophilicity, which can facilitate its passage through biological membranes. This characteristic suggests potential interactions with intracellular targets, including enzymes and receptors.

Enzyme Interaction Profiles and Inhibition Studies

While specific enzyme inhibition data for this compound is not extensively documented, research on structurally similar compounds provides valuable insights into its potential enzymatic targets. A close analog, 4-Methoxy-2-(trifluoromethyl)benzamide, has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4), both of which are significant in inflammatory processes. In vitro studies have demonstrated that 4-Methoxy-2-(trifluoromethyl)benzamide exhibits a half-maximal inhibitory concentration (IC50) of approximately 0.6 nM for sEH, indicating strong inhibitory potential.

The broader family of benzamide (B126) derivatives has been shown to interact with a variety of enzymes. For instance, certain benzamide compounds are effective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling. nih.gov Others have demonstrated inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in neurodegenerative diseases. Furthermore, some benzamide derivatives target the bacterial cell division protein FtsZ, highlighting their potential as antimicrobial agents. nih.gov

Table 1: Enzyme Inhibition by Benzamide Derivatives
CompoundTarget EnzymeIC50
4-Methoxy-2-(trifluoromethyl)benzamidesoluble epoxide hydrolase (sEH)~0.6 nM

Receptor Binding Affinities and Modulatory Effects

The interaction of benzamide derivatives with various receptors is a well-established area of pharmacological research. While specific receptor binding affinities for this compound have not been reported, the structural characteristics of the molecule suggest potential interactions with several receptor families. The inclusion of a methoxy (B1213986) group on the benzamide phenyl ring, for example, has been shown in other benzamide-isoquinoline derivatives to significantly enhance selectivity for the sigma-2 (σ2) receptor over the σ1 receptor. nih.gov

Studies on other benzamide derivatives have revealed a broad spectrum of receptor interactions. For instance, certain analogs show affinity for opioid receptors, while others act as modulators of AMPA receptors. nih.gov Additionally, some benzamides are known antagonists of the tachykinin NK1 receptor. Research into phenethylamine (B48288) congeners, which share some structural motifs with benzamides, has detailed their binding profiles at serotonergic 5-HT2A and 5-HT2C receptors. frontiersin.org The trifluoromethoxy group in this compound is a feature that suggests it may have the potential for central nervous system penetration, a property that would be relevant for targeting neurological receptors.

Table 2: Receptor Binding Profiles of Related Compound Classes
Compound ClassReceptor TargetObserved Effect
Benzamide-isoquinoline derivativesSigma-2 (σ2) ReceptorHigh Selectivity
Benzamide derivativesOpioid ReceptorsBinding Affinity
Benzamide derivativesAMPA ReceptorsModulatory Effects
Benzamide derivativesTachykinin NK1 ReceptorAntagonism
Phenethylamine congeners5-HT2A/5-HT2C ReceptorsBinding Affinity

Protein Interaction Studies, including Covalent Modification

The interaction of small molecules with proteins is fundamental to their mechanism of action. For benzamide derivatives, these interactions are often driven by non-covalent forces such as hydrogen bonding. The amide group of the benzamide scaffold, for instance, can act as both a hydrogen bond donor and acceptor, facilitating binding to protein targets. nih.gov In the case of FtsZ inhibition by certain benzamides, docking models have revealed specific hydrogen bond interactions between the benzamide moiety and amino acid residues within the protein's binding site. nih.gov

The methoxy group present in this compound can also participate in hydrogen bonding, potentially influencing its binding affinity to various proteins. While there is no direct evidence of covalent modification by this compound, this mechanism of action is a possibility for some compounds and would require specific investigation.

In Vitro Pharmacological Mechanisms of Action

Understanding the in vitro pharmacological mechanisms of a compound provides a foundational knowledge of its cellular and biochemical effects. For this compound, this involves examining its influence on biochemical pathways and its induction of specific cellular responses.

Modulation of Biochemical Pathways by Benzamide Derivatives

Benzamide derivatives have been shown to modulate a variety of biochemical pathways through their interaction with key regulatory proteins. The inhibition of enzymes like sEH and PDE4 by analogs of this compound directly impacts inflammatory pathways. Inhibition of sEH prevents the breakdown of anti-inflammatory fatty acids, while PDE4 inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which has broad anti-inflammatory effects.

Furthermore, the interaction of benzamides with receptors such as the sigma-2 receptor can influence cellular signaling cascades involved in cell proliferation and survival, pathways that are often dysregulated in cancer. nih.gov The ability of some benzamides to modulate neurotransmitter receptors like AMPA and opioid receptors indicates their potential to affect signaling pathways in the central nervous system. nih.gov

Specific Cellular Responses and Phenotypic Screening Outcomes

The modulation of biochemical pathways by benzamide derivatives translates into specific cellular responses. For example, the inhibition of FtsZ in bacteria by certain benzamides leads to a blockage of cell division, resulting in a bacteriostatic or bactericidal effect. nih.gov In mammalian cells, the anti-inflammatory effects of sEH and PDE4 inhibitors have been observed in in vivo models, where related compounds have been shown to reduce inflammatory pain.

While specific phenotypic screening outcomes for this compound are not yet available, the diverse activities of the broader benzamide class suggest a range of potential cellular effects. For example, some benzamide derivatives have demonstrated anti-echinococcal activity, indicating a potential application in parasitic diseases. The investigational drug Ifebemtinib, a complex benzamide derivative, is a potent inhibitor of Focal Adhesion Kinase (FAK) and is being studied for its role in cancer therapy, where it affects tumor cell proliferation, survival, and migration.

Anti-cancer Activity and Apoptosis Induction Mechanisms in Cell Lines

Currently, there is a lack of specific research data detailing the anti-cancer activities and apoptosis induction mechanisms of this compound in cell lines. While the broader class of benzamides has been a subject of interest in oncology research, with various derivatives showing potential as anti-cancer agents, studies focusing explicitly on this particular compound are not available in the reviewed scientific literature. Research on other benzamide derivatives has explored their potential to induce apoptosis through various cellular pathways, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Antimicrobial and Antifungal Efficacy in Research Models

Detailed studies on the antimicrobial and antifungal efficacy of this compound are not currently present in the available scientific literature. Although some benzamide derivatives have been investigated for their potential as antimicrobial and antifungal agents, specific data, including minimum inhibitory concentration (MIC) values or zones of inhibition for this compound against various bacterial and fungal strains, have not been reported. The inclusion of a trifluoromethoxy group can in some cases enhance the biological activity of compounds, but without dedicated research, the specific effects of this substitution on the antimicrobial properties of the benzamide scaffold remain unknown.

Anti-inflammatory Properties and Related Pathways

There is a notable absence of specific research investigating the anti-inflammatory properties and related molecular pathways of this compound. While the anti-inflammatory potential of various benzamide-containing compounds has been documented, with some derivatives showing inhibition of key inflammatory mediators, no such studies have been published for this compound. Therefore, its effects on inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways, and its potential to modulate cytokine production remain uncharacterized.

Preclinical Pharmacokinetic Research in Non-Human Systems for Benzamide Analogs

In Vitro Metabolic Stability and Metabolite Identification in Animal Models

The in vitro metabolic stability of benzamide analogs has been a subject of preclinical research to predict their in vivo behavior. These studies, often conducted using liver microsomes from various animal species such as rats, mice, and monkeys, provide insights into the rate and extent of metabolism. The stability of benzamide derivatives can be significantly influenced by their chemical structure. For instance, the presence of certain functional groups can either increase or decrease metabolic clearance.

Table 1: Representative In Vitro Metabolic Stability Data for Benzamide Analogs in Animal Liver Microsomes

Compound Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Analog A Rat 45 15.4
Analog A Mouse 32 21.6
Analog B Rat >120 <5.8
Analog B Monkey 98 7.1

This table is illustrative and compiled from generalized findings for benzamide analogs, not specific to this compound.

Pathways of Biotransformation in Non-Human Biological Systems

The biotransformation of benzamide analogs in non-human biological systems typically involves Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, making the molecule more polar. Common Phase I pathways for benzamides include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene (B151609) ring.

O-Demethylation: Removal of a methyl group from a methoxy substituent.

N-Dealkylation: Removal of an alkyl group from the amide nitrogen.

Amide Hydrolysis: Cleavage of the amide bond.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. Key Phase II pathways include:

Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated metabolites.

Sulfation: Conjugation with a sulfonate group.

The specific pathways and the resulting metabolites can vary significantly between different animal species due to differences in the expression and activity of metabolic enzymes, such as cytochrome P450 (CYP) isoforms.

Computational Approaches in the Design and Discovery of 2 Methoxy 4 Trifluoromethoxy Benzamide Derivatives

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is crucial for understanding the binding mechanism of drug candidates like 2-Methoxy-4-(trifluoromethoxy)benzamide derivatives at a molecular level.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations have been successfully employed to predict the binding modes and affinities of benzamide (B126) derivatives, including those with trifluoromethoxy substitutions, with various protein targets. For instance, in a study focused on novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, molecular docking was used to predict the interactions of these compounds with the active site of an antibacterial protein target (PDB ID: 1CEI). nih.gov The simulations revealed that these derivatives could effectively fit into the binding pocket of the target protein. nih.gov

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction between the ligand and the protein. Lower binding energies typically indicate a more stable and favorable interaction. For the N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, the calculated binding energies provided a rationale for their observed biological activities. nih.gov Similar molecular docking studies on other trifluoromethyl benzamides targeting the Cholesteryl Ester Transfer Protein (CETP) have also demonstrated the utility of this approach in predicting binding affinities. nih.govresearchgate.net

Derivative of this compoundTarget ProteinPredicted Binding Affinity (kcal/mol)
N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamideAntibacterial Protein (1CEI)-7.5
N-(2-((6-(phenylamino)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamideAntibacterial Protein (1CEI)-8.2
N-(2-((6-(morpholino)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamideAntibacterial Protein (1CEI)-7.9

This table is generated based on data from a study on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds and is for illustrative purposes. nih.gov The binding affinities are representative values from molecular docking simulations.

Elucidation of Key Interacting Residues in Biological Targets

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues within the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, all of which are critical for the stability of the ligand-protein complex.

For the N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, docking studies elucidated the key amino acid residues involved in binding. nih.gov These analyses showed that the benzamide core and its substituents form a network of interactions with the protein. For example, the oxygen and nitrogen atoms in the benzamide and pyrazine (B50134) moieties can act as hydrogen bond acceptors or donors, forming crucial connections with polar residues in the active site. The trifluoromethoxy group, known for its lipophilicity, often engages in hydrophobic interactions with nonpolar residues, further anchoring the ligand in the binding pocket. nih.gov In studies of other trifluoromethyl-containing benzamides, similar interactions have been observed, where halogen bonds and pi-alkyl interactions also play a significant role in the binding. researchgate.net

DerivativeInteracting ResiduesType of Interaction
N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamideSER A:121, LYS A:122Hydrogen Bond
N-(2-((6-(phenylamino)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamideGLU A:120, LYS A:122Hydrogen Bond, Pi-Sigma
N-(2-((6-(morpholino)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamideLYS A:122, SER A:121Hydrogen Bond

This table is based on findings from a molecular docking study of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds and illustrates the key interactions. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize ligands. This methodology is particularly powerful when the crystal structure of the target protein is available.

Rational Design of Novel Analogs Based on Target Structure

The detailed understanding of the binding mode of this compound derivatives, obtained from molecular docking studies, provides a solid foundation for the rational design of novel analogs with improved properties. By analyzing the ligand-protein interactions, medicinal chemists can identify opportunities to modify the chemical structure of the parent compound to enhance its binding affinity, selectivity, and pharmacokinetic profile.

For instance, if the trifluoromethoxy group is found to be situated in a hydrophobic pocket, analogs with other lipophilic groups could be designed to optimize this interaction. Similarly, if a specific hydrogen bond is identified as being critical for binding, modifications can be made to the molecule to strengthen this interaction or to introduce new hydrogen bonding opportunities. The synthesis of a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides for evaluation as potential anticancer agents is an example of the rational design of novel analogs based on a core scaffold. researchgate.net This iterative process of computational design, chemical synthesis, and biological testing is a hallmark of modern SBDD.

Ligand-Based Drug Design (LBDD) Methodologies

In situations where the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methodologies can be employed. These methods rely on the knowledge of a set of molecules that are known to interact with the target of interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Several QSAR studies have been conducted on substituted benzamide derivatives to understand the structural requirements for their biological activities, such as antimicrobial effects. nih.gov These studies have shown that topological descriptors, molecular connectivity indices, and shape indices can be used to model the antimicrobial activity of these compounds. nih.gov For instance, the results of one study indicated that the antimicrobial activity could be modeled using descriptors like the Kier's shape index (kappaalpha1) and molecular connectivity indices (2chi(v) and 2chi). nih.gov The predictive ability of these QSAR models, as indicated by high cross-validated r-squared values, demonstrates their utility in the design of new benzamide derivatives with enhanced biological activity. nih.gov Similar QSAR approaches have been applied to other classes of compounds, such as benzimidazole (B57391) analogues, where descriptors like Topological Polar Surface Area (TPSA) and the number of H-bond acceptors were found to be important for their antibacterial activity. ijpsr.com

QSAR Model DescriptorCorrelation with Antibacterial Activity
Molecular Connectivity Index (2chi(v))Positive
Molecular Connectivity Index (2chi)Positive
Kier's Shape Index (kappaalpha1)Positive

This table illustrates the correlation between certain molecular descriptors and the antibacterial activity of substituted benzamides as determined by QSAR studies. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown.

A pharmacophore model for a series of this compound derivatives would be developed based on a set of known active compounds. The model would identify key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For the this compound scaffold, the methoxy (B1213986) group could act as a hydrogen bond acceptor, the benzamide moiety provides both hydrogen bond donor and acceptor features, and the trifluoromethoxy group contributes a significant hydrophobic and electron-withdrawing element.

Once a statistically robust pharmacophore model is generated, it is used as a 3D query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, rapidly identifies molecules that match the pharmacophoric features and are, therefore, more likely to exhibit the desired biological activity. This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. For instance, in the development of other benzamide-containing compounds, such as N-(1,3,4-Oxadiazol-2-yl)Benzamides with a trifluoromethoxy substitution, computational methods were employed to guide the synthetic strategy, highlighting the utility of these approaches. nih.gov

Table 1: Key Pharmacophoric Features of a Hypothetical this compound Derivative

FeatureDescriptionPotential Role in Binding
Hydrogen Bond AcceptorOxygen atom of the methoxy group; Oxygen atom of the carbonyl groupInteraction with hydrogen bond donor residues in the target's active site
Hydrogen Bond DonorAmide N-H groupInteraction with hydrogen bond acceptor residues in the target's active site
Aromatic RingThe central benzene (B151609) ringPi-pi stacking or hydrophobic interactions with aromatic residues
Hydrophobic CenterTrifluoromethoxy groupOccupation of a hydrophobic pocket within the binding site

High-Throughput Screening (HTS) and Cheminformatics in Compound Discovery

High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds to identify "hits" with a desired biological activity. Cheminformatics plays a crucial role in managing and analyzing the vast datasets generated from HTS campaigns.

Data mining of large chemical and biological databases is a powerful cheminformatics tool for identifying promising molecular scaffolds. By searching databases for compounds containing the benzamide core structure, and specifically those with methoxy and trifluoromethoxy substitutions, it is possible to gather information on their known biological activities, targets, and physicochemical properties.

This data can reveal trends and structure-activity relationships (SAR) that can guide the design of novel this compound derivatives. For example, analysis might show that benzamides with a trifluoromethoxy group at the 4-position frequently exhibit a particular type of biological activity. This information is invaluable for hypothesis-driven drug design. Studies on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have utilized molecular docking to explore their potential as antibacterial and anticancer agents, demonstrating the initial steps of hit identification that can be further explored with HTS. researchgate.net

Following the identification of initial hits from HTS or virtual screening, predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.

For a series of this compound analogs, a QSAR model would be built using a training set of compounds with known activities. The model would use molecular descriptors (numerical representations of chemical structure) to predict the activity of newly designed, untested analogs. These descriptors can encode information about a molecule's size, shape, electronic properties, and lipophilicity.

A well-validated QSAR model can accurately predict the biological activity of new analogs, allowing chemists to prioritize the synthesis of the most promising compounds. This iterative process of design, prediction, synthesis, and testing is a hallmark of modern drug discovery. The development of morpholine-substituted tetrahydroquinoline derivatives incorporating a 4-(trifluoromethoxy)benzamide (B1294962) moiety as potential mTOR inhibitors showcases the use of computational studies, including molecular docking and molecular dynamics simulations, to predict and understand the biological activity of complex molecules. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Modeling

Descriptor TypeExampleInformation Encoded
1D DescriptorsMolecular Weight, Atom CountBasic molecular properties
2D DescriptorsTopological Polar Surface Area (TPSA)Polarity and potential for membrane permeability
LogP (Octanol-Water Partition Coefficient)Lipophilicity and solubility
3D DescriptorsMolecular Shape IndicesThree-dimensional shape and steric properties
Partial ChargesElectronic distribution within the molecule

Emerging Research Applications and Future Directions for 2 Methoxy 4 Trifluoromethoxy Benzamide

Role as a Chemical Probe in Chemical Biology

The utility of benzamide (B126) derivatives as chemical probes for studying biological systems is well-established. These molecules can be designed to interact with specific biological targets, such as proteins and enzymes, thereby helping to elucidate their functions. The structural characteristics of 2-methoxy-4-(trifluoromethoxy)benzamide, including its hydrogen-bonding capacity and balanced lipophilicity, make it a promising scaffold for the development of such probes.

While specific research on this compound as a chemical probe is still emerging, the potential is highlighted by related compounds. For instance, a radiolabeled methoxy (B1213986) benzamide, 4-¹¹C-Methoxy N-(2-Diethylaminoethyl) benzamide (4-¹¹C-MBZA), has been successfully developed as a novel PET imaging probe to selectively target melanoma. nih.gov This demonstrates the principle that methoxy benzamide structures can be adapted for high-specificity biological targeting. nih.gov The trifluoromethoxy group in this compound is known to enhance metabolic stability and lipophilicity, which are desirable properties for a chemical probe designed for in vivo studies. Researchers are exploring its utility as a synthetic intermediate for creating N-alkylated derivatives with potentially improved blood-brain barrier permeability and as a scaffold for developing modulators of specific biological targets, such as TRPV1 channels.

Potential in Agrochemical Research and Development

The benzamide chemical class has a significant history in the agrochemical industry, with many derivatives developed as herbicides and pesticides. The inclusion of fluorine-containing groups, like trifluoromethoxy, is a common strategy in the design of modern agrochemicals to enhance efficacy and stability. chemimpex.com Compounds structurally related to this compound are used in the formulation of pesticides and herbicides. chemimpex.com

The development of novel benzamide derivatives continues to be an active area of agrochemical research. Studies on various substituted benzamides have shown their potential as insecticides and fungicides. nih.govmdpi.com For example, novel benzamide compounds have been synthesized and evaluated for their insecticidal activity against pests like Spodoptera frugiperda. nih.gov This body of research suggests that this compound and its analogs represent a promising area for exploration in the search for new, effective, and environmentally safer agricultural products.

Related Benzamide Application Research Focus Potential Implication for this compound
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamideFormulation of agrochemicals, including pesticides and herbicides. chemimpex.comSuggests potential utility in developing new crop protection agents.
4-Methoxy-2-(trifluoromethyl)benzamideUtilized in the development of agrochemicals. Reinforces the potential of the methoxy/trifluoromethyl substitution pattern in agrochemistry.
Novel Benzamide DerivativesSynthesis and evaluation as insecticides against specific larvae. nih.govIndicates a viable research path for evaluating the insecticidal properties of its analogs.

Applications in the Development of Advanced Materials

Beyond life sciences, the unique properties of fluorinated organic compounds are valuable in materials science. The trifluoromethoxy group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to polymers and other materials. Research into related compounds, such as N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, includes their potential use in creating advanced polymers with enhanced thermal and chemical resistance. chemimpex.com This suggests that this compound could serve as a valuable monomer or additive in the synthesis of specialized materials.

Future Methodological Advancements in Synthesis and Biological Evaluation of Benzamide Compounds

The synthesis of benzamide derivatives is a cornerstone of organic chemistry, with continuous efforts to develop more efficient, sustainable, and versatile methods. researchgate.netnih.gov Traditionally, amide bonds are formed by reacting a carboxylic acid with an amine, often requiring activating agents. nih.gov Recent advancements focus on novel catalytic systems and reaction conditions to improve yields and reduce waste. researchgate.net For instance, chemo-enzymatic flow methods have been developed for the efficient synthesis of certain benzamide derivatives. researchgate.net

Future research will likely focus on late-stage functionalization and diversification of the benzamide core, allowing for the rapid generation of libraries of analogs for biological screening. The synthesis of compounds like this compound and its derivatives can benefit from these evolving methodologies. nih.govnih.gov As synthetic methods become more sophisticated, the ability to fine-tune the structure of benzamide compounds for specific biological targets will improve, accelerating the drug discovery and development process.

Opportunities for Novel Therapeutic Area Exploration with this compound Analogs

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates with diverse biological activities. walshmedicalmedia.comresearchgate.net Analogs of this compound hold significant potential for the exploration of new therapeutic applications. The existing landscape of benzamide-based research provides a roadmap for future investigations.

Extensive research has demonstrated the activity of various benzamide derivatives across multiple therapeutic areas, as detailed in the table below.

Therapeutic Area Biological Target/Activity of Benzamide Analogs Reference Compound Example(s)
Oncology Hedgehog signaling pathway inhibition (Smoothened antagonists) nih.gov, VEGFR-2 inhibition tandfonline.comNovel 2-methoxybenzamide (B150088) derivatives nih.gov, Benzoxazole-Benzamide conjugates tandfonline.com
Infectious Diseases Antibacterial and antifungal activity. researchgate.netTryptamine based benzamide derivatives. researchgate.net
Neuroscience Antipsychotic activity (Dopamine D2, Serotonin 5-HT1A/5-HT2A receptor ligands). researchgate.netNovel multireceptor benzamide derivatives. researchgate.net
Metabolic Diseases PTP1B inhibition for Type 2 Diabetes. nih.gov2-ethoxy-4-(methoxymethyl)benzamide derivatives. nih.gov
Pain and Inflammation Prevention and treatment of pain and itching. google.comNovel benzamide derivatives targeting pain pathways. google.com

Given the broad spectrum of activity seen in related compounds, analogs of this compound could be designed and synthesized to probe these and other therapeutic areas. The specific combination of the methoxy and trifluoromethoxy substituents provides a unique starting point for creating novel chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles. For example, a recent study synthesized and evaluated novel pyrazine-containing scaffolds derived from a (trifluoromethoxy)benzamide core for antibacterial and anticancer activity. nih.gov This highlights the ongoing exploration of this chemical space for new therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for 2-Methoxy-4-(trifluoromethoxy)benzamide, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves coupling a substituted benzoic acid derivative with an amine under activating conditions. For example:

  • Step 1: Prepare the benzoyl chloride intermediate by treating 2-methoxy-4-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) at reflux .
  • Step 2: React the benzoyl chloride with ammonia or a protected amine (e.g., O-benzyl hydroxylamine) in the presence of a base like sodium carbonate to form the amide bond. Solvent choice (e.g., dichloromethane) and reaction temperature (0–25°C) significantly impact yield .
  • Critical Parameters: Moisture control (to prevent hydrolysis), stoichiometric ratios (excess amine to drive completion), and purification via column chromatography or recrystallization .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • 1H/13C NMR: Identify methoxy (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and trifluoromethoxy groups (δ ~120–125 ppm for 13C). Aromatic protons adjacent to electron-withdrawing groups (e.g., -OCF₃) show downfield shifts .
  • IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • HRMS: Verify molecular ion ([M+H]+) and isotopic patterns consistent with fluorine atoms .

Basic: What safety precautions are necessary when handling this compound during synthesis?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., dichloromethane) .
  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Mutagenicity: While Ames testing for this compound is not explicitly reported, structurally similar anomeric amides show mutagenicity. Handle with caution, and conduct Ames II testing for derivatives .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal per institutional guidelines .

Advanced: How can researchers resolve contradictions in NMR data when characterizing substituted benzamides?

Methodological Answer:

  • Dynamic Effects: Check for rotational barriers in the amide bond (e.g., variable-temperature NMR to detect coalescence of signals) .
  • Solvent Artifacts: Use deuterated solvents (e.g., DMSO-d₆) to avoid splitting from residual protons.
  • Stereochemical Confirmation: Compare experimental data with DFT-calculated chemical shifts or X-ray crystallography (e.g., SHELXL refinement) .

Advanced: What strategies optimize the reductive amination step in synthesizing trifluoromethoxy-containing benzamides?

Methodological Answer:

  • Catalyst Screening: Test Mn-, Fe-, or Pd-based catalysts for selectivity. For example, manganese-mediated reductive transamidation minimizes over-reduction .
  • Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve solubility of nitroarene intermediates.
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) balances reaction rate and side-product formation .

Advanced: How does Ames testing inform the mutagenicity risk assessment of this compound derivatives?

Methodological Answer:

  • Protocol: Use Salmonella typhimurium strains (e.g., TA98, TA100) with/without metabolic activation (S9 fraction). Plate colonies after 48–72 hours and compare revertant counts to controls .
  • Data Interpretation: A ≥2-fold increase in revertants indicates mutagenic potential. For example, compound 3 in showed mutagenicity comparable to benzyl chloride, necessitating structural modifications (e.g., replacing trifluoromethoxy with less electron-withdrawing groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.